Ridogrel

Vue d'ensemble

Description

Le Ridogrel est un composé synthétique connu pour son double rôle d'inhibiteur de la synthétase de la thromboxane A2 et d'antagoniste du récepteur de la thromboxane A2/endopéroxides de prostaglandine. Il est principalement utilisé comme agent antiplaquettaire aux propriétés anti-inflammatoires. Le this compound a été étudié pour son potentiel dans la prévention de la thrombo-embolie systémique et comme agent adjuvant dans la thérapie thrombolytique de l'infarctus aigu du myocarde .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Ridogrel implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent généralement :

Formation de la structure centrale : La synthèse commence par la formation de la structure centrale par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels nécessaires à son activité biologique. Cela inclut l'ajout de groupes trifluorométhyles et d'autres substituants.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. Les principales considérations incluent le choix des solvants, les températures de réaction et les catalyseurs pour assurer une production efficace et rentable.

Analyse Des Réactions Chimiques

Types de réactions

Le Ridogrel subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein du this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution, en particulier impliquant des halogènes, peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et l'inhibition de la thromboxane.

Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et l'inflammation.

Médecine : Exploré comme thérapie adjuvante dans le traitement thrombolytique de l'infarctus du myocarde.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antiplaquettaires et d'agents anti-inflammatoires.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la synthétase de la thromboxane A2 et en bloquant les récepteurs de la thromboxane A2/endopéroxides de prostaglandine. Cette double action empêche la formation de la thromboxane A2, un puissant vasoconstricteur et promoteur de l'agrégation plaquettaire. En bloquant ces voies, le this compound réduit le risque de formation de thrombus et d'événements cardiovasculaires associés .

Applications De Recherche Scientifique

Cardiovascular Disorders

Ridogrel has been investigated for its efficacy in preventing systemic thromboembolism, particularly as an adjunct to thrombolytic therapy. It has shown promise in:

- Acute Myocardial Infarction : this compound is used alongside streptokinase to enhance thrombolysis and prevent reocclusion of coronary arteries. Studies indicate that this compound may be more effective than aspirin in preventing new ischemic events, although it does not significantly enhance the fibrinolytic efficacy of streptokinase compared to aspirin .

Gastrointestinal Disorders

This compound has also been explored in the context of inflammatory bowel diseases, particularly ulcerative colitis:

- Ulcerative Colitis : Clinical trials have demonstrated that this compound can improve endoscopic appearance and clinical symptoms in patients with mild to moderate ulcerative colitis. In one study, complete remission rates were observed at varying dosages, suggesting potential benefits in managing this condition .

Case Study 1: Thrombotic Disorders

A study involving over 100 healthy volunteers demonstrated that this compound effectively reduced TXB2 serum levels while increasing beneficial prostaglandin levels, confirming its potential utility in treating thrombotic disorders due to platelet activation .

Case Study 2: Ulcerative Colitis

In a targeted analysis of two patients with active ulcerative colitis, this compound treatment resulted in a significant reduction of mucosal thromboxane B2 release, indicating its anti-inflammatory properties and potential therapeutic role in managing inflammatory bowel diseases .

Mécanisme D'action

Ridogrel exerts its effects by inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, this compound reduces the risk of thrombus formation and associated cardiovascular events .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspirine : Inhibe la cyclooxygénase, réduisant la production de thromboxane A2.

Clopidogrel : Inhibe le récepteur P2Y12 sur les plaquettes, empêchant l'agrégation.

Ticlopidine : Semblable au clopidogrel, il inhibe l'agrégation plaquettaire par l'antagonisme du récepteur P2Y12.

Unicité du Ridogrel

L'unicité du this compound réside dans son double mécanisme d'action, combinant l'inhibition de la synthétase de la thromboxane A2 à l'antagonisme des récepteurs. Cette double action offre une approche plus complète pour prévenir l'agrégation plaquettaire et la formation de thrombus par rapport aux agents mono-cibles comme l'aspirine .

Activité Biologique

Ridogrel is a dual-action pharmaceutical compound known primarily for its role as a thromboxane A2 synthase inhibitor and receptor antagonist. It has been investigated for its biological activities, particularly in the context of cardiovascular diseases and inflammatory conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects through two primary mechanisms:

- Thromboxane A2 Synthesis Inhibition : this compound inhibits the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound reduces platelet activation and aggregation, which is crucial in preventing thrombosis.

- Receptor Antagonism : this compound also antagonizes the thromboxane A2/prostaglandin endoperoxide receptors (TP receptors), further diminishing the pro-aggregatory effects of TXA2 on platelets .

Antiplatelet Effects

This compound has been shown to be a potent antiplatelet agent. In randomized trials, it demonstrated superior efficacy compared to other antiplatelet drugs by significantly reducing platelet aggregation in response to various agonists. The inhibition of TXA2 synthesis and receptor blockade contributes to its enhanced antiplatelet activity .

Anti-inflammatory Properties

Recent studies have indicated that this compound may possess anti-inflammatory properties beneficial in conditions such as inflammatory bowel disease (IBD). In vitro experiments using inflamed colorectal mucosal biopsies revealed that this compound significantly reduced the release of thromboxane B2 and reactive oxygen metabolites, suggesting a potential therapeutic role in managing IBD .

Case Study: Ulcerative Colitis

A notable case study involved two patients with active ulcerative colitis treated with oral this compound. The results showed a reduction in rectal mucosal thromboxane B2 levels to 86% of pre-treatment levels, indicating its effectiveness in modulating inflammatory responses in the gastrointestinal tract .

Antihypertensive Effects

In animal models, specifically spontaneously hypertensive-stroke prone rats, this compound exhibited antihypertensive properties. While it effectively lowered blood pressure, it was noted to increase plasma renin activity, which could have implications for long-term use in hypertensive patients .

Summary of Key Studies

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates that it has favorable absorption characteristics with a significant bioavailability profile. The compound is metabolized primarily in the liver, with renal excretion being the main route for elimination.

Propriétés

Key on ui mechanism of action |

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced. |

|---|---|

Numéro CAS |

110140-89-1 |

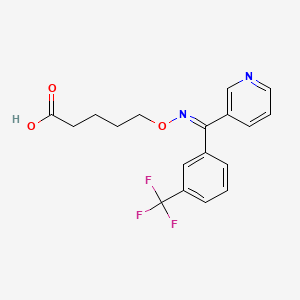

Formule moléculaire |

C18H17F3N2O3 |

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

5-[(Z)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17- |

Clé InChI |

GLLPUTYLZIKEGF-QJOMJCCJSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 |

SMILES isomérique |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/OCCCCC(=O)O)/C2=CN=CC=C2 |

SMILES canonique |

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 |

Apparence |

Solid powder |

Key on ui other cas no. |

110140-89-1 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

8.39e-03 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-((((3-pyridinyl)(3-(trifluoromethyl)phenyl)methylene)amino)oxy)pentanoic acid R 68,070 R 68070 R 70416 R-68070 R-70416 ridogrel |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.